A Technical Guide to the Molecular Mechanism of Ofloxacin on Bacterial DNA Gyrase
A Technical Guide to the Molecular Mechanism of Ofloxacin on Bacterial DNA Gyrase
Abstract
Ofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase.[1][2] This in-depth technical guide elucidates the precise molecular mechanism by which ofloxacin inhibits DNA gyrase. We will dissect the structure and function of DNA gyrase, detail its catalytic cycle, and explore how ofloxacin intercepts this process to form a stable ternary complex, ultimately leading to lethal double-stranded DNA breaks.[3] Furthermore, this guide provides detailed experimental protocols for assessing gyrase inhibition, discusses the structural basis for drug resistance, and offers insights for researchers in drug development.
Introduction: The Centrality of DNA Topology in Bacterial Survival
The bacterial chromosome is a marvel of compaction, with a vast amount of genetic information stored within a confined cellular space. This necessitates a highly organized and dynamic DNA structure, managed by a class of enzymes known as topoisomerases.[4] Bacterial DNA gyrase, a type II topoisomerase, is unique and essential; it introduces negative supercoils into double-stranded DNA in an ATP-dependent process.[4][5][6] This activity is critical for relieving the topological strain that arises during DNA replication and transcription, allowing these fundamental processes to proceed.[5][7] Unlike its eukaryotic counterparts, the distinct structure and unique function of DNA gyrase make it an ideal target for antibacterial agents.[5][6][7]
The Structure of DNA Gyrase: An A₂B₂ Heterotetramer
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[7][8][9]
-
GyrA Subunits: These are responsible for the DNA breakage and reunion activity.[7][8] Each GyrA subunit contains a catalytic tyrosine residue that forms a transient covalent bond with the 5'-end of the cleaved DNA.[6][8] The region within GyrA where mutations commonly confer resistance to quinolones is known as the Quinolone Resistance-Determining Region (QRDR).[9][10]
-
GyrB Subunits: These subunits house the ATPase domain, responsible for binding and hydrolyzing ATP to provide the energy for the supercoiling reaction.[6][7][8]
These subunits assemble to form a complex with multiple "gates" that control the passage of DNA strands during the catalytic cycle.[5]
The DNA Gyrase Catalytic Cycle
The enzyme's primary function involves a coordinated series of conformational changes powered by ATP hydrolysis, often described as a "two-gate" mechanism.[11][12] A segment of DNA, the "G-segment" (gate segment), is bound and cleaved. Another segment, the "T-segment" (transported segment), is then passed through this transient double-stranded break. Finally, the G-segment is resealed. This intricate process results in the introduction of two negative supercoils, changing the DNA's linking number by -2.[12]
Diagram 1: The catalytic cycle of bacterial DNA gyrase.
Ofloxacin's Intervention: The Poisoning of DNA Gyrase
Fluoroquinolones like ofloxacin do not simply inhibit the catalytic activity of gyrase; they act as "topoisomerase poisons."[13][14][15] This means they stabilize a key reaction intermediate—the cleavage complex—in which the DNA is cleaved, but the enzyme is prevented from resealing the break.[3][14]
Formation of the Ternary Gyrase-DNA-Ofloxacin Complex
Ofloxacin's mechanism is initiated by its ability to bind to the transient complex formed between DNA gyrase and the DNA substrate.[16][17] This creates a stable, non-covalent ternary complex.[14][18] Key features of this interaction include:
-
Intercalation: Ofloxacin molecules insert themselves into the DNA at the site of cleavage.[15]
-
Magnesium Ion Bridge: The interaction is critically mediated by a non-catalytic magnesium ion, which forms a water-metal ion bridge. This bridge connects the C3/C4 keto-acid group of the ofloxacin molecule to specific amino acid residues within the GyrA subunit's QRDR, such as serine at position 83 and aspartate at position 87 (in E. coli).[9][15][19]
-
Stabilization of the Cleavage Complex: By binding at the DNA-protein interface, ofloxacin physically obstructs the re-ligation of the cleaved G-segment.[3][14] The enzyme is trapped in a state where it is covalently linked to the 5' ends of the broken DNA.[3]
Diagram 3: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
The Challenge of Resistance: Target Modification
The widespread use of fluoroquinolones has led to the emergence of bacterial resistance. The most clinically significant mechanism is the modification of the drug's target, DNA gyrase. [9][15]This typically involves point mutations in the gyrA gene, specifically within the QRDR. [10]These mutations, such as alterations at the Ser-83 or Asp-87 codons in E. coli, reduce the binding affinity of ofloxacin for the gyrase-DNA complex. [10][15]This disruption of the water-metal ion bridge destabilizes the ternary complex, allowing the enzyme to complete its catalytic cycle even in the presence of the drug, thereby rendering the antibiotic ineffective. [9][15]
Conclusion and Future Outlook
Ofloxacin's mechanism of action against bacterial DNA gyrase is a well-defined process of molecular sabotage. By forming a stable ternary complex, it poisons the enzyme, preventing the re-ligation of a transient double-stranded break and leading to catastrophic chromosome fragmentation and cell death. [14][17]Understanding this mechanism at a molecular level, supported by robust experimental assays like the supercoiling inhibition protocol detailed herein, is fundamental. For drug development professionals, this knowledge is crucial for designing next-generation fluoroquinolones or novel inhibitors that can overcome existing resistance mechanisms, ensuring that the vital class of topoisomerase poisons remains a powerful weapon against bacterial pathogens.
References
-
Ofloxacin - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. [Link]
-
Imamura, M., Shibamura, S., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 31(2), 325-327. [Link]
-
Mustaev, A., Malik, M., Zhao, X., Kurepina, N., Luan, G., Oppegard, L. M., Hiasa, H., Marks, K. R., Kerns, R. J., Berger, J. M., & Drlica, K. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. The Journal of Biological Chemistry, 289(18), 12300-12312. [Link]
-
What is the mechanism of Ofloxacin? (2024). Patsnap Synapse. [Link]
-
Wang, J. C. (2002). DNA topoisomerase II and its growing repertoire of biological functions. Nature Reviews Molecular Cell Biology, 3(6), 430-440. [Link]
-
Gubańska, A., Krawczyk, B., & Liberek, K. (2021). Structure and mechanism of type II topoisomerases. International Journal of Molecular Sciences, 22(11), 5549. [Link]
-
DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. [Link]
-
Roca, J. (2009). Topoisomerase II: a fitted mechanism for the chromatin landscape. Nucleic Acids Research, 37(3), 757-767. [Link]
-
Vologodskii, A. V., & Cozzarelli, N. R. (1996). Mechanism of topology simplification by type II DNA topoisomerases. Proceedings of the National Academy of Sciences of the United States of America, 93(19), 10189-10194. [Link]
-
Todd, P. A., & Faulds, D. (1991). Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use. Drugs, 42(5), 825-876. [Link]
-
Type II topoisomerase. (n.d.). In Wikipedia. [Link]
-
Imamura, M., Shibamura, S., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 31(2), 325–327. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Biomedicines, 4(1), 1. [Link]
-
Intracellular action of fluoroquinolones. (n.d.). ResearchGate. [Link]
-
Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of differential activities of ofloxacin enantiomers. Biochemistry, 28(9), 3886-3894. [Link]
-
Couturier, M., Bahassi, E. M., & Van Melderen, L. (1998). Bacterial death by DNA gyrase poisoning. Trends in Microbiology, 6(7), 269-275. [Link]
-
DNA gyrase. (n.d.). In Wikipedia. [Link]
-
Imamura, M., Shibamura, S., Hayakawa, I., & Osada, Y. (1987). Inhibition of DNA Gyrase by Optically Active Ofloxacin. Antimicrobial Agents and Chemotherapy, 31(2), 325-327. [Link]
-
Aryal, S. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. [Link]
-
DNA Gyrase: Structure, Function, and Its Role in Research and Industry. (n.d.). Amerigo Scientific. [Link]
-
Moreau, N. J., Robaux, H., Baron, L., & Tabary, X. (1994). Interactions between fluoroquinolones, Mg2+, DNA and DNA gyrase, studied by phase partitioning in an aqueous two-phase system and by affinity chromatography. Journal of Chromatography A, 668(1), 241-247. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Biomedicines, 4(1), 1. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Oppegard, L. M., Hiasa, H., & Kerns, R. J. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(12), 2845-2853. [Link]
-
DNA supercoiling assay comparing ofloxacin inhibition of the wt M. tuberculosis DNA gyrase. (n.d.). ResearchGate. [Link]
-
Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor Perspectives in Medicine, 2(11), a009763. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 31(24), e153. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]
-
ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]
-
Dalhoff, A., & Schmitz, F. J. (2003). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 36(Supplement_1), S11-S19. [Link]
-
DNA gyrase assay kits. (n.d.). ProFoldin. [Link]
-
E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). BioHippo. [Link]
-
Chaires, J. B. (1997). Drug—DNA Interactions. In Methods in Molecular Biology, vol. 90, pp. 123-140. Humana Press. [Link]
-
Chen, C. R., Malik, M., Snyder, M., & Drlica, K. (1996). Lethal fragmentation of bacterial chromosomes mediated by DNA gyrase and quinolones. Journal of Molecular Biology, 258(4), 627-637. [Link]
-
Search Mutation in GYR for Ofloxacin. (n.d.). HARP. [Link]
-
Gerasimova, Y., Zavialova, M., Pukhov, S., & Cherepanov, V. (2012). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae, 4(3), 82-87. [Link]
Sources
- 1. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 10. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 13. Bacterial death by DNA gyrase poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. Interactions between fluoroquinolones, Mg2+, DNA and DNA gyrase, studied by phase partitioning in an aqueous two-phase system and by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
